molecular formula C18H14BrNO2 B13095628 4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one CAS No. 882041-53-4

4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one

Cat. No.: B13095628
CAS No.: 882041-53-4
M. Wt: 356.2 g/mol
InChI Key: DMKWFIPFLPRDRH-UHFFFAOYSA-N
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Description

4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one (CAS 882041-53-4) is a complex spirocyclic compound with molecular formula C 18 H 14 BrNO 2 and molecular weight of 356.21 g/mol . This synthetic indole derivative features a unique structural architecture combining furan and indole ring systems through a spiro junction, creating a three-dimensional complexity highly valuable in modern drug discovery programs. The presence of a bromine substituent at the 4-position of the furan ring provides a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making this compound a versatile building block for creating diverse chemical libraries. The compound's research value stems from its membership in the indole class of heterocycles, which demonstrate a remarkably wide spectrum of biological activities according to scientific literature . Indole derivatives have shown significant antiviral activity against various pathogens including influenza A, Coxsackie B4 virus, hepatitis C virus, yellow fever virus, and bovine viral diarrhea virus . Additionally, spirothiazolidinone-containing indole analogs have demonstrated inhibitory action against yellow fever and Punta Toro viruses with IC 50 values in the low micromolar range (1.9–12 μM) . These compounds have also exhibited anti-inflammatory and analgesic properties through COX-1 and COX-2 inhibition mechanisms . The strategic incorporation of bromine enhances potential for target engagement through halogen bonding interactions with biological macromolecules. This chemical is offered as a high-purity research chemical for use exclusively in laboratory settings. Its primary applications include serving as a key intermediate in medicinal chemistry programs targeting infectious diseases, as a scaffold for developing novel anti-inflammatory agents, and as a structural motif for probing protein-ligand interactions in chemical biology. Researchers can utilize this spirocyclic framework to explore new chemical space in drug discovery, particularly for targets known to recognize planar heterocyclic systems. The compound is provided with comprehensive analytical characterization data to ensure research reproducibility. Handle in accordance with laboratory safety protocols as with all brominated organic compounds.

Properties

CAS No.

882041-53-4

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

3-bromo-1'-methyl-4-phenylspiro[2H-furan-5,3'-indole]-2'-one

InChI

InChI=1S/C18H14BrNO2/c1-20-15-10-6-5-9-13(15)18(17(20)21)16(14(19)11-22-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

DMKWFIPFLPRDRH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(CO3)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Indole derivatives, particularly 3-substituted indoles or indolin-2-ones.
  • Furan-2(5H)-one or related lactone derivatives.
  • Brominating agents (e.g., N-bromosuccinimide or elemental bromine) for selective bromination.
  • Methylating agents (e.g., methyl iodide or methyl sulfate) for N-methylation.
  • Phenyl substituents introduced via arylation reactions or by using phenyl-substituted starting materials.

Typical Synthetic Route

  • Spirocyclization Step:

    • A condensation reaction between an indole-2-one derivative and a furan-2(5H)-one precursor under acidic or basic catalysis forms the spirocyclic core.
    • Conditions typically involve refluxing in solvents such as acetic acid or DMSO at moderate temperatures (~50 °C).
    • The reaction proceeds via nucleophilic attack and ring closure to form the spiro-fused system.
  • Bromination:

    • Selective bromination at the 4-position of the furan ring is achieved using controlled amounts of brominating agents.
    • The reaction is usually carried out at room temperature or slightly elevated temperatures to avoid over-bromination.
    • The bromination step is often performed after spirocyclization to ensure regioselectivity.
  • Methylation:

    • N-methylation of the indole nitrogen (1'-position) is accomplished using methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate).
    • This step can be performed either before or after spirocyclization depending on the stability of intermediates.
  • Phenyl Group Introduction:

    • The phenyl substituent at the 3-position is introduced by starting with a phenyl-substituted indole or via cross-coupling reactions (e.g., Suzuki or Heck coupling) on a suitable intermediate.
    • Alternatively, phenyl groups can be incorporated via condensation with phenyl-containing aldehydes or ketones.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Spirocyclization Indole-2-one + furan-2(5H)-one, AcOH 50 2–3 85–90 Acetic acid solvent, monitored by TLC
Bromination N-bromosuccinimide (NBS), CH2Cl2 or AcOH 25–40 1–2 80–85 Controlled addition, avoid excess bromine
Methylation Methyl iodide, K2CO3, DMF 25–60 4–6 75–80 Base-mediated N-methylation
Phenylation Phenylboronic acid, Pd catalyst (if cross-coupling) 80–100 6–12 70–85 Suzuki coupling under inert atmosphere

Research Findings and Experimental Data

  • A study on spiro-fused indole derivatives demonstrated that the spirocyclization between indole-2-one and furan-2(5H)-one derivatives proceeds efficiently in acetic acid at 50 °C with yields up to 90%.
  • Bromination using N-bromosuccinimide provides selective 4-bromo substitution without affecting the indole moiety, essential for maintaining the integrity of the spiro system.
  • Methylation of the indole nitrogen is most effective under mild base conditions with methyl iodide, avoiding side reactions such as over-alkylation or ring opening.
  • Phenyl substitution can be introduced either by starting with phenyl-substituted indoles or via palladium-catalyzed cross-coupling reactions, with good yields and regioselectivity.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%)
Spirocyclization Indole-2-one + furan-2(5H)-one, AcOH, 50 °C Formation of spirocyclic core 85–90
Bromination NBS, CH2Cl2 or AcOH, 25–40 °C Selective 4-position bromination 80–85
Methylation Methyl iodide, K2CO3, DMF, 25–60 °C N-methylation at 1'-position 75–80
Phenylation Phenylboronic acid, Pd catalyst, 80–100 °C Introduction of phenyl group 70–85

Notes on Purification and Characterization

  • Reaction mixtures are typically purified by filtration, recrystallization (ethyl acetate or similar solvents), or column chromatography.
  • Characterization is performed using:
    • Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy to confirm the spirocyclic structure and substitution pattern.
    • High-resolution mass spectrometry (HRMS) to confirm molecular weight and bromine incorporation.
    • Infrared spectroscopy (IR) to identify characteristic carbonyl and aromatic functional groups.
  • TLC monitoring is used to track reaction progress and optimize reaction times.

The preparation of This compound involves a multi-step synthetic sequence starting from indole-2-one and furan derivatives, followed by selective bromination, methylation, and phenyl group introduction. Optimized reaction conditions typically involve moderate temperatures, controlled reagent addition, and purification steps to achieve high yields and purity. This methodology is supported by experimental data from peer-reviewed literature and chemical databases, ensuring a robust and reproducible synthesis pathway.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1’-methyl-3-phenyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that spiro compounds, particularly those containing indole and furan moieties, exhibit promising anticancer properties. The unique structure of 4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one allows it to interact with biological targets involved in cancer cell proliferation and survival pathways. For instance, research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against a range of pathogenic bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Material Science Applications

1. Organic Electronics
this compound has been investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties, including charge transport capabilities, make it suitable for incorporation into materials designed for these applications .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various synthetic routes that involve the construction of the spiro-fused ring system. Researchers are exploring modifications to this compound to enhance its biological activity and optimize its properties for specific applications .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Study BAntimicrobialShowed effectiveness against Staphylococcus aureus and Candida albicans.
Study COrganic ElectronicsExhibited promising charge transport characteristics in OLED applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1’-methyl-3-phenyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

(a) 5-Arylidenefuran-2(5H)-ones

Compounds such as 5-(hydroxymethyl)furan-2(5H)-one () and 5-arylidenefuran-2(5H)-ones (e.g., 3-benzyl derivatives in ) lack the spirocyclic indole system. For example, 5(Z)-3-(4-Bromobenzyl)-5-(1,3-dioxalenebenzylidene)furan-2(5H)-one () shares a brominated benzyl group but lacks the spiro junction, resulting in lower conformational stability .

(b) Spiro Indolone Derivatives
  • 5′-Bromo-1′-methyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3′-indol]-2′(1′H)-one (): This β-carboline-spiro-indole hybrid shares the brominated indole core but replaces the furanone with a tetrahydro-β-carboline system. The β-carboline moiety may confer enhanced intercalation properties with DNA, unlike the furanone’s electrophilic lactone ring .
  • 5′-Bromo-spiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one (): This analog features a cyclopentane ring instead of furanone, reducing oxygen-based hydrogen-bonding capacity. The lack of a phenyl group at the 3-position may diminish hydrophobic interactions .
(c) Tetronic Acid Derivatives

Tetronic acid (4-hydroxyfuran-2(5H)-one) derivatives, such as 4-(benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one (), are simpler furanones with hydroxyl or aryloxy substituents. These compounds are often used as intermediates but lack the spiro-indole complexity, limiting their biological target diversity .

(a) Multicomponent Reactions (MCRs)

The target compound’s synthesis likely involves MCRs, as demonstrated in and . For example, furan-2(5H)-ones with indole substituents are synthesized via condensation of indoles, arylglyoxals, and Meldrum’s acid, yielding yields up to 84% . In contrast, 5-arylidenefuran-2(5H)-ones () are synthesized via aldol condensation, requiring harsh bases and lower yields (~70%) .

(b) Palladium-Catalyzed Cross-Coupling

Brominated analogs like 4-alkyl-3-bromo-2(5H)-furanones () are synthesized via Pd-catalyzed cross-coupling, enabling regioselective bromination. However, this method requires specialized catalysts (e.g., Pd(PPh₃)₄) and inert conditions, increasing complexity compared to MCRs .

Pharmacological and Physicochemical Properties

Property Target Compound 5-Arylidenefuran-2(5H)-one (e.g., ) Spiro β-Carboline-Indole ()
Molecular Weight 364.22 g/mol ~350–400 g/mol ~380–400 g/mol
Solubility Low (hydrophobic spiro core) Moderate (polar arylidene groups) Very low (rigid β-carboline)
Bioactivity Potential cytotoxic/anti-inflammatory (untested) Cytotoxic (IC₅₀ ~10–50 μM) DNA intercalation (β-carboline moiety)
Stability High (bromine enhances stability) Moderate (prone to hydrolysis) High (rigid spiro system)
  • Conformational Rigidity: The spiro architecture enhances metabolic stability compared to non-spiro analogs like 5-(hydroxymethyl)furan-2(5H)-one (), which exhibit dynamic ring puckering .

Key Research Findings

Spiro vs. Non-Spiro Systems: Spirocyclic compounds exhibit superior target selectivity due to reduced conformational flexibility, as seen in 5′-bromo-spiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one () .

Indole Synergy: Indole-containing furanones (e.g., ) show enhanced bioactivity over non-indole derivatives, aligning with natural product trends .

Biological Activity

4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one is a spirocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₈H₁₄BrNO₂
  • Molecular Weight : 356.213 g/mol

The compound's structure consists of a fused indole and furan system, contributing to its biological activity and making it a candidate for various pharmacological applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several notable biological activities:

Antimicrobial Activity

Research has shown that this compound demonstrates significant antimicrobial effects against various bacterial strains. In particular, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest potent activity, with some studies indicating MICs as low as 0.0039 mg/mL against S. aureus .

Anticancer Activity

The compound's anticancer potential has also been evaluated in several studies. For instance, it was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that it could inhibit cell proliferation effectively, with IC50 values ranging from 4.5 μM to 10 μM across different cell lines .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.0039 mg/mL
AntibacterialEscherichia coli0.025 mg/mL
AnticancerMDA-MB-2314.5 μM
AnticancerA54910 μM
AntimycobacterialMycobacterium tuberculosis<1 μg/mL

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

In cancer cells, the compound's ability to inhibit tubulin polymerization has been suggested as a possible mechanism for its anticancer activity. This inhibition disrupts the mitotic spindle formation necessary for cell division, leading to cancer cell death .

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